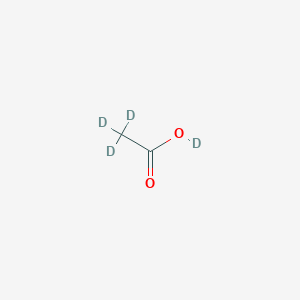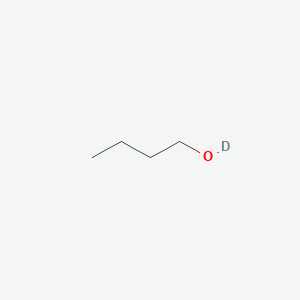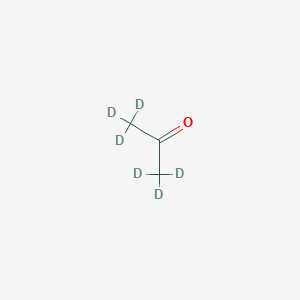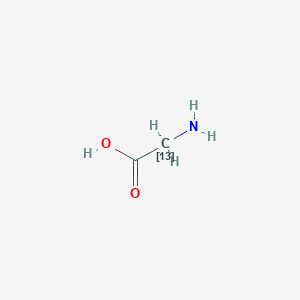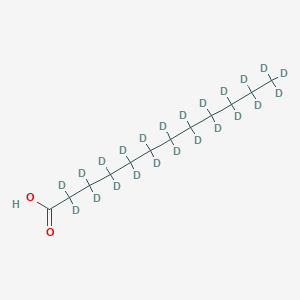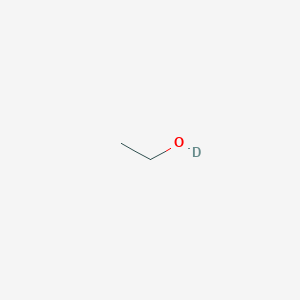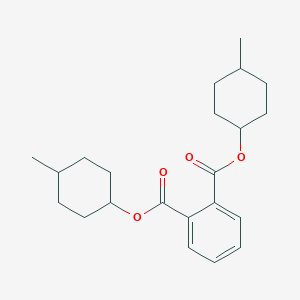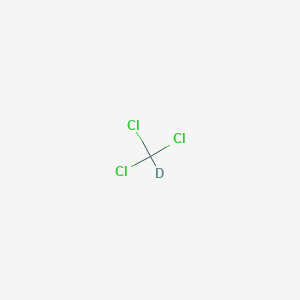
Stigmasterol acetate
Vue d'ensemble
Description
Stigmasterol acetate is a plant sterol found in many plants and foods, and is a precursor of many hormones and vitamins. It has been studied extensively for its potential health benefits, including its ability to reduce inflammation, boost the immune system, and reduce cholesterol. This compound has also been studied for its potential use in laboratory experiments, such as in the synthesis of other compounds and as a starting material for drug synthesis. In
Applications De Recherche Scientifique
Effet antitumoral
Le stigmastérol a montré une activité biologique antitumorale significative. Il a été rapporté qu'il avait un effet antitumoral dans diverses tumeurs malignes telles que le cancer du sein, du poumon, du foie et de l'ovaire en favorisant l'apoptose, en inhibant la prolifération, la métastase et l'invasion, et en induisant l'autophagie dans les cellules tumorales . L'étude mécanistique montre que le stigmastérol déclenche l'apoptose dans les cellules tumorales en régulant la voie de signalisation PI3K/Akt et la génération d'espèces réactives de l'oxygène mitochondriales .
Anti-inflammatoire
Le stigmastérol a été reconnu pour ses divers effets pharmacologiques, notamment l'effet anti-inflammatoire . Il a été démontré qu'il réduisait considérablement le niveau transcriptionnel du TNF-α .
Anti-diabétique
Le stigmastérol a montré des effets antidiabétiques. Des études de recherche antérieures ont montré que l'administration de stigmastérol améliore la translocation du transporteur de glucose de type 4 (GLUT4) et la résistance à l'insuline, réduit la glycémie à jeun et induit la régénération des cellules - .
Anti-oxydation
Le stigmastérol a des propriétés antioxydantes . Il est nécessaire pour l'industrie alimentaire de prévenir efficacement la croissance microbienne dans les aliments, en plus de retarder le rancissement en ralentissant l'oxydation des lipides .
Abaissement du cholestérol sanguin
Le stigmastérol a été trouvé pour abaisser le cholestérol sanguin .
Propriétés neuroprotectrices
Le stigmastérol a montré des propriétés neuroprotectrices .
Propriétés antiparasitaires, antifongiques et antibactériennes
Mécanisme D'action
Target of Action
Stigmasterol acetate primarily targets various cellular components and pathways involved in the progression of diseases such as cancer . It has been reported to have significant anti-tumor bioactivity, affecting a variety of malignancies including breast, lung, liver, and ovarian cancers . It also targets the PI3K/Akt signaling pathway and cyclin proteins and cyclin-dependent kinase (CDK) .
Mode of Action
This compound interacts with its targets to induce apoptosis, inhibit proliferation, metastasis and invasion, and induce autophagy in tumor cells . It triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to regulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . It also influences the generation of mitochondrial reactive oxygen species, which are involved in apoptosis . Furthermore, it modulates the expression of cyclin proteins and cyclin-dependent kinase (CDK), key regulators of the cell cycle .
Pharmacokinetics
It is known that phytosterols like stigmasterol are poorly absorbed, which can influence their bioavailability .
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes apoptosis, inhibits proliferation, metastasis and invasion, and induces autophagy in tumor cells . These effects contribute to its anti-tumor bioactivity. Additionally, it has been reported to have anti-inflammatory, anti-diabetic, and antioxidant properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by factors such as the type and source of the compound, processing and preparation methods, delivery method, food matrix, dose, time of administration, and genetic factors
Safety and Hazards
Stigmasterol acetate may cause skin irritation, and it may be harmful if absorbed through the skin, inhaled, or swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Stigmasterol holds promise as a potentially beneficial therapeutic agent for malignant tumors because of its significant anti-tumor bioactivity . It is reported that stigmasterol has anti-tumor effect in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells . The outcomes of this study should provide a new pharmacological approach for the use of stigmasterol as a key drug in the management of various illnesses, particularly in cancer therapy .
Analyse Biochimique
Biochemical Properties
Stigmasterol acetate interacts with various enzymes, proteins, and other biomolecules. It has been shown to trigger apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to have an anti-tumor effect in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, research on stigmasterol has shown that it exhibits significant anti-tumor bioactivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound are limited, research on stigmasterol has shown that it exhibits anti-nociceptive effects in mouse models of acute and chronic pain .
Metabolic Pathways
This compound is involved in various metabolic pathways. While specific studies on the metabolic pathways of this compound are limited, research on stigmasterol has shown that it plays a key role in reducing cholesterol absorption and improving the lipid profile .
Transport and Distribution
Studies on similar compounds like stigmasterol suggest that they are widespread in plants as an important component of membranes in plant cells .
Subcellular Localization
Studies on similar compounds like stigmasterol suggest that they are localized in the endoplasmic reticulum .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUIYYDWBKERE-ZRODXFKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315192 | |
| Record name | Stigmasterol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4651-48-3 | |
| Record name | Stigmasterol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmasterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmasterol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmasta-5,22-dien-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIGMASTERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M1K7SCX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



